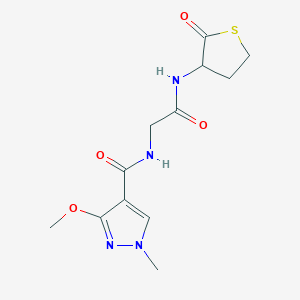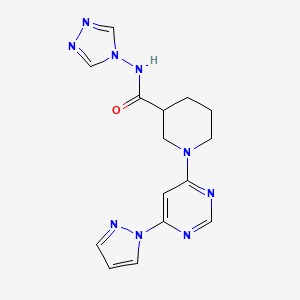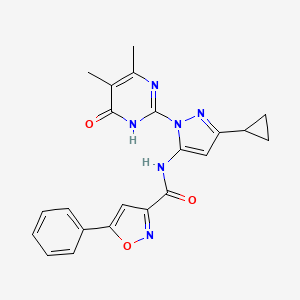![molecular formula C22H15F3N2OS2 B2993073 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole CAS No. 478033-60-2](/img/structure/B2993073.png)
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C22H15F3N2OS2 and its molecular weight is 444.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
Research into the structural and chemical properties of related 1,3,4-oxadiazole derivatives has shown that these compounds can be synthesized and characterized using spectral studies such as IR, 1H NMR, and 13C NMR. Crystal structures have been confirmed through X-ray diffraction methods, which play a crucial role in understanding their potential applications in scientific research. For example, studies on derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones reveal significant insights into their crystal structure and Hirshfeld surfaces, which are instrumental in assessing their intermolecular interactions (Karanth et al., 2019).
Biological Activities
The biological activities of 1,3,4-oxadiazole derivatives have been extensively studied, with findings indicating their potential as antibacterial, antioxidant, and anticancer agents. These compounds have been evaluated against various bacterial strains such as Staphylococcus aureus, showcasing promising antibacterial activity. Additionally, certain derivatives have demonstrated potent antioxidant activity, underscoring their potential therapeutic applications (Karanth et al., 2019).
Corrosion Inhibition
Another significant area of application for these compounds is in corrosion inhibition. Derivatives of 1,3,4-oxadiazoles have been shown to exhibit excellent corrosion inhibition properties for metals in acidic environments. Through physicochemical and theoretical studies, these compounds form protective layers on metal surfaces, significantly reducing corrosion rates. This property is particularly valuable in industrial applications where metal preservation is crucial (Ammal et al., 2018).
Anticancer Properties
Additionally, the anticancer properties of related compounds have been explored, with some derivatives showing promising activity against cancer cell lines. The synthesis and evaluation of these compounds involve detailed structural characterization and biological testing, providing valuable insights into their potential as anticancer agents. This research highlights the versatility of 1,3,4-oxadiazole derivatives in medical and pharmaceutical research, offering avenues for the development of new therapeutic agents (Salahuddin et al., 2014).
Propiedades
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2OS2/c23-22(24,25)16-6-3-4-13(10-16)12-29-21-27-26-20(28-21)18-11-15-9-8-14-5-1-2-7-17(14)19(15)30-18/h1-7,10-11H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRUBMARPOTYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)SCC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
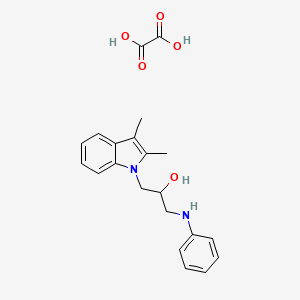
![3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2992992.png)


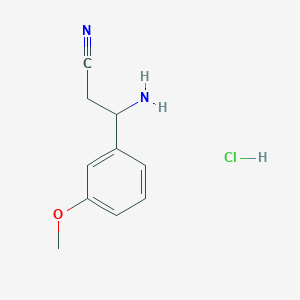
![Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2992998.png)

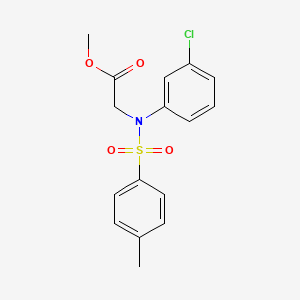
![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2993001.png)
![5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2993004.png)
